N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide
CAS No.: 920393-51-7
Cat. No.: VC7671023
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide - 920393-51-7](/images/structure/VC7671023.png)
Specification
CAS No. | 920393-51-7 |
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Molecular Formula | C24H23N3O3S2 |
Molecular Weight | 465.59 |
IUPAC Name | 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Standard InChI | InChI=1S/C24H23N3O3S2/c1-18-8-5-12-21-23(18)26-24(31-21)27(17-19-9-6-14-25-16-19)22(28)13-7-15-32(29,30)20-10-3-2-4-11-20/h2-6,8-12,14,16H,7,13,15,17H2,1H3 |
Standard InChI Key | ACONVQWUBFRLRM-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Introduction
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound featuring a benzo[d]thiazole moiety, a phenylsulfonyl group, and a pyridin-3-ylmethyl substituent. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, which are attributed to its unique structural features and biological activity.
Synthesis Methods
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve the following steps:
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Formation of the Benzo[d]thiazole Ring: This may involve condensation reactions between appropriate precursors.
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Introduction of the Phenylsulfonyl Group: Typically achieved through sulfonylation reactions.
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Attachment of the Pyridin-3-ylmethyl Substituent: May involve alkylation or reductive amination reactions.
Mechanism of Action
The mechanism of action for N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. The benzo[d]thiazole and phenylsulfonyl groups may facilitate binding to target proteins through hydrogen bonding or hydrophobic interactions, while the pyridin-3-ylmethyl group enhances solubility and bioavailability.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide suggests potential therapeutic applications, although specific data on its biological activity is not readily available.
Comparison with Related Compounds
Related compounds, such as N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride, have been studied for their potential in medicinal chemistry. These compounds share similar structural features but differ in their substituents, which can affect their biological activity and pharmacological properties.
Compound | Substituents | Potential Applications |
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N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride | Morpholinopropyl, phenylsulfonyl | Antimicrobial, anticancer |
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide | Pyridin-3-ylmethyl, phenylsulfonyl | Potential therapeutic applications |
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